Iminodibenyl

Description

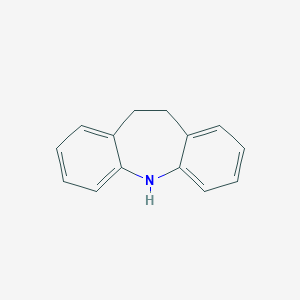

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,11-dihydro-5H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMRRZONCYIFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049414 | |

| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-19-9 | |

| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iminodibenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminodibenzyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Dibenz[b,f]azepine, 10,11-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10,11-Dihydro-5H-dibenz[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMINODIBENZYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262BX7OE3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iminodibenzyl (CAS 494-19-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminodibenzyl (10,11-Dihydro-5H-dibenzo[b,f]azepine), with CAS number 494-19-9, is a tricyclic aromatic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, three-ring structure serves as a crucial scaffold for a variety of psychoactive drugs, most notably tricyclic antidepressants and anticonvulsants. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis methodologies, and key applications of iminodibenzyl, with a focus on its role as a pivotal intermediate in the synthesis of carbamazepine and other therapeutic agents. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

Iminodibenzyl is a white to light yellow or beige crystalline powder.[1][2][3][4] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃N | [1][5] |

| Molecular Weight | 195.26 g/mol | [1][5][6] |

| Melting Point | 105-108 °C | [4][7] |

| Boiling Point | 327.7 ± 32.0 °C at 760 mmHg | [7] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| Flash Point | 161.3 ± 20.6 °C | [1][7] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1][7] |

| Refractive Index | 1.603 | [1] |

| Solubility | Soluble in chloroform, ethyl acetate (heated), and methanol (slightly). Insoluble in water. | [2][4] |

| pKa | 0.83 ± 0.20 (Predicted) | [4] |

| LogP | 4.03 | [7] |

Synthesis of Iminodibenzyl

The synthesis of iminodibenzyl has been approached through various routes, often starting from readily available precursors. The most common methods involve condensation, reduction, and cyclization reactions.

Synthesis from o-Nitrotoluene

A well-established method for the synthesis of iminodibenzyl begins with o-nitrotoluene.[3][6] This process involves an oxidative coupling followed by reduction and cyclization.

Experimental Protocol:

-

Oxidative Coupling: o-Nitrotoluene is treated with amyl nitrite or isopentyl formate in the presence of potassium tert-butoxide to yield 2,2'-dinitrodibenzyl.[6]

-

Reduction: The resulting 2,2'-dinitrodibenzyl undergoes catalytic hydrogenation to reduce both nitro groups, forming 2,2'-diaminobibenzyl.[6][8]

-

Cyclization: The final step involves the cyclization of 2,2'-diaminobibenzyl in the presence of a dehydrating agent such as phosphoric acid at elevated temperatures to produce iminodibenzyl.[6][8][9]

Synthesis from Benzylamine and Benzaldehyde

Another synthetic route involves the reaction of benzylamine with benzaldehyde, followed by reduction.[2]

Experimental Protocol:

-

Imine Formation: Benzylamine and benzaldehyde are reacted in the presence of an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or polyphosphoric acid) to form an imine intermediate.[2]

-

Reduction: The imine intermediate is subsequently reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield iminodibenzyl.[2]

Purification

Purification of the final product is crucial for its use in pharmaceutical applications. Common purification techniques include recrystallization and vacuum distillation.[9][10][11] A patented method describes the purification of iminodibenzyl by introducing nitrogen and performing reduced pressure distillation, with the product being collected by a cyclone separator, achieving a purity of over 99.0%.[9][10][11]

Applications in Drug Development

Iminodibenzyl's primary significance lies in its role as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Tricyclic Antidepressants and Anticonvulsants

The iminodibenzyl scaffold is the core structure of numerous tricyclic antidepressants and anticonvulsants.[1][6]

Carbamazepine Synthesis: Iminodibenzyl is a direct precursor to carbamazepine, a widely used medication for epilepsy, neuropathic pain, and bipolar disorder.[1][12] The synthesis involves the introduction of a carbamoyl group at the 5-position of the iminodibenzyl ring.

Imipramine and other Tricyclic Antidepressants: Iminodibenzyl also serves as a starting material for the synthesis of imipramine, a tricyclic antidepressant.[3] Furthermore, it is a metabolite of imipramine.[3][4][13] Other derivatives include clozapine, loxapine, and amoxapine, which are used as antipsychotics and antidepressants.[2]

Signaling Pathways

The pharmacological activity of iminodibenzyl derivatives, such as tricyclic antidepressants, is primarily attributed to their interaction with neurotransmitter systems in the brain. They are known to block the reuptake of monoamine neurotransmitters, such as serotonin and norepinephrine, at the synaptic cleft. This leads to an increased concentration of these neurotransmitters, which is believed to be responsible for their antidepressant effects. Some derivatives also exhibit antagonist activity at various receptors, including muscarinic, histaminic, and adrenergic receptors.

Other Applications

Beyond its role in pharmaceuticals, iminodibenzyl has found applications in other scientific and industrial fields.

-

Analytical Chemistry: Its chromogenic properties have been utilized for the quantification of hydrogen peroxide and glucose.[1][3][4][13]

-

Materials Science: Iminodibenzyl is used as a monomer for the synthesis of polymers like polyimides, polyamides, and polyurethanes.[2] It also serves as a crosslinking agent for epoxy resins.[2]

-

Catalysis: It can act as a ligand for transition metal catalysts, such as palladium, platinum, and rhodium, in various organic reactions.[2]

Safety and Handling

Iminodibenzyl is a stable compound under normal conditions but may decompose upon exposure to heat, light, or moisture.[2] It is classified as an irritant, causing eye irritation and potentially skin, respiratory, and digestive tract irritation.[14] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[14] It is incompatible with strong oxidizing agents.[14]

Toxicological Data:

| Test | Species | Dose | Result | Reference |

| LD50 Oral | Rat | > 5,000 mg/kg | - | [15] |

| Draize test, eye | Rabbit | 100 mg | Mild | [14] |

Conclusion

Iminodibenzyl is a versatile and indispensable chemical intermediate with profound importance in the pharmaceutical industry. Its tricyclic structure provides a robust foundation for the synthesis of a wide array of centrally acting drugs. A thorough understanding of its chemical properties, synthesis, and applications is crucial for researchers and professionals engaged in drug discovery, development, and manufacturing. The methodologies and data presented in this guide aim to facilitate further research and innovation in the field.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Iminodibenzyl | 494-19-9 [chemicalbook.com]

- 4. Iminodibenzyl CAS#: 494-19-9 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Iminodibenzyl - Wikipedia [en.wikipedia.org]

- 7. Iminodibenzyl | CAS#:494-19-9 | Chemsrc [chemsrc.com]

- 8. CN111253312A - Synthesis method of iminodibenzyl - Google Patents [patents.google.com]

- 9. Method for preparing iminodibenzyl - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102391182B - Method for preparing iminodibenzyl - Google Patents [patents.google.com]

- 11. CN102391182A - Method for preparing iminodibenzyl - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. sincerechemical.com [sincerechemical.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Iminodibenzyl - Safety Data Sheet [chemicalbook.com]

Spectroscopic Analysis of Iminodibenzyl: A Technical Guide

Introduction: Iminodibenzyl (10,11-Dihydro-5H-dibenzo[b,f]azepine) is a key chemical intermediate, primarily utilized in the synthesis of various pharmaceutical compounds, most notably tricyclic antidepressants like imipramine and carbamazepine.[1][2] Its rigid tricyclic structure presents a distinct spectroscopic fingerprint. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for iminodibenzyl, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3] For iminodibenzyl, ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectral Data of Iminodibenzyl

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 6.80 | Multiplet | 8H | Aromatic Protons (Ar-H) |

| 6.54 | Singlet | 1H | N-H |

| 3.14 | Singlet | 4H | Methylene Protons (-CH₂-CH₂-) |

Data sourced from publicly available spectral databases.[4][5]

¹³C NMR Spectral Data of Iminodibenzyl

| Chemical Shift (δ) ppm | Assignment |

| 143.1 | Quaternary Aromatic Carbon (Ar-C-N) |

| 129.8 | Aromatic CH |

| 126.5 | Aromatic CH |

| 120.4 | Aromatic CH |

| 117.8 | Aromatic CH |

| 36.4 | Methylene Carbon (-CH₂-) |

Data sourced from publicly available spectral databases.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7]

Characteristic IR Absorption Bands for Iminodibenzyl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, Sharp | N-H Stretch |

| 3010 - 3070 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| 1580 - 1610 | Medium to Strong | C=C Aromatic Ring Stretch |

| 1450 - 1490 | Medium to Strong | C=C Aromatic Ring Stretch |

| 720 - 760 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) |

Data interpreted from typical values for aromatic amines and dibenzo structures.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[10]

Mass Spectrometry Data for Iminodibenzyl

| m/z | Relative Intensity | Assignment |

| 195 | High | [M]⁺ (Molecular Ion) |

| 194 | High | [M-H]⁺ |

| 180 | Medium | [M-CH₃]⁺ or [M-NH]⁺ |

| 167 | Medium | [M-C₂H₄]⁺ |

Data sourced from publicly available spectral databases.[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified iminodibenzyl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Filtering: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[12]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply appropriate processing parameters (e.g., Fourier transform, phase correction, and baseline correction).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.[13]

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of iminodibenzyl in a few drops of a volatile solvent like methylene chloride or acetone.[14]

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[14]

-

Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample holder.

-

Record the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the iminodibenzyl sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[15]

-

Ionization: In the ion source, subject the vaporized sample molecules to a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.[15]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or ion trap), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often represents the molecular ion [M]⁺, and other peaks represent fragment ions.[10]

Visualizations

Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for identifying and characterizing a chemical compound like iminodibenzyl using the spectroscopic techniques discussed.

Caption: Workflow for the spectroscopic identification of iminodibenzyl.

References

- 1. Iminodibenzyl - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. Iminodibenzyl(494-19-9) 1H NMR [m.chemicalbook.com]

- 5. Iminodibenyl | C14H13N | CID 10308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Iminodibenzyl(494-19-9) IR Spectrum [chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. fiveable.me [fiveable.me]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Iminodibenzyl Core: A Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminodibenzyl, a tricyclic aromatic amine, serves as a pivotal structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional framework has rendered it a valuable scaffold for the development of a range of therapeutic agents, most notably tricyclic antidepressants and anticonvulsants such as carbamazepine. Beyond its role as a foundational building block, the inherent reactivity of the iminodibenzyl core, particularly at the nitrogen atom, allows it to actively participate in a variety of organic transformations. This technical guide provides an in-depth exploration of the mechanism of action of iminodibenzyl in key organic reactions, offering insights for researchers, scientists, and drug development professionals.

N-Arylation of the Iminodibenzyl Core: Mechanism and Applications

The secondary amine of the iminodibenzyl moiety is a nucleophilic center that readily undergoes N-arylation reactions. This transformation is crucial for the synthesis of a wide array of functionalized derivatives with applications in pharmaceuticals and organic electronics. The most prominent methods for the N-arylation of iminodibenzyl are the Buchwald-Hartwig amination and the Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This reaction offers a versatile and efficient route to N-aryl iminodibenzyl derivatives under relatively mild conditions.

Mechanism of Action:

The catalytic cycle of the Buchwald-Hartwig amination involving iminodibenzyl is generally understood to proceed through the following key steps:

-

Oxidative Addition: A palladium(0) catalyst, typically stabilized by a phosphine ligand, undergoes oxidative addition to an aryl halide (Ar-X), forming a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: Iminodibenzyl coordinates to the palladium(II) complex. A base then deprotonates the iminodibenzyl nitrogen, forming a palladium(II) amido complex.

-

Reductive Elimination: The N-aryl iminodibenzyl product is formed through reductive elimination from the palladium(II) amido complex, regenerating the palladium(0) catalyst.

Data Presentation: Palladium-Catalyzed N-Arylation of Iminodibenzyl

The efficiency of the Buchwald-Hartwig amination of iminodibenzyl is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the yields for the N-arylation of iminodibenzyl with various aryl halides using a RuPhos-based palladacycle precatalyst.[3]

| Entry | Aryl Halide | Ligand | Product | Yield (%)[3] |

| 1a | 4-Chlorotoluene | RuPhos | N-(4-methylphenyl)iminodibenzyl | 92 |

| 1b | 4-Bromobenzonitrile | RuPhos | N-(4-cyanophenyl)iminodibenzyl | 96 |

| 1c | 2-Bromopyridine | RuPhos | N-(2-pyridyl)iminodibenzyl | 99 |

| 1d | 1-Bromo-4-methoxybenzene | RuPhos | N-(4-methoxyphenyl)iminodibenzyl | 80 |

| 1e | 1-Bromo-4-(trifluoromethyl)benzene | RuPhos | N-(4-(trifluoromethyl)phenyl)iminodibenzyl | 87 |

| 1j | 4-Bromobiphenyl | RuPhos | N-(4-biphenyl)iminodibenzyl | 95 |

| 1k | 3-Bromoquinoline | RuPhos | N-(3-quinolyl)iminodibenzyl | 77 |

| 1l | 2-Bromo-9,9-dimethylfluorene | RuPhos | N-(9,9-dimethylfluoren-2-yl)iminodibenzyl | 98 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Iminodibenzyl [3]

A reaction vessel is charged with the Pd-RuPhos-G4 precatalyst (0.1 mol%), iminodibenzyl (1.0 equiv), the aryl halide (1.0 equiv), and lithium hexamethyldisilazide (LiHMDS) as the base. Anhydrous 1,4-dioxane is added as the solvent. The reaction mixture is then heated at 100 °C for 16 hours under an inert atmosphere. After cooling to room temperature, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques. Note that for some substrates, slight deviations in reaction conditions may be employed to optimize yields.[3]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[2] Modern protocols often utilize copper(I) catalysts in the presence of a ligand.

Mechanism of Action:

The mechanism of the Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle:

-

Formation of Copper Amide: The copper(I) catalyst reacts with iminodibenzyl in the presence of a base to form a copper(I) amide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a copper(III) intermediate.

-

Reductive Elimination: The N-aryl iminodibenzyl product is formed via reductive elimination from the copper(III) complex, regenerating the active copper(I) species.

Data Presentation: Copper-Catalyzed N-Arylation of Iminodibenzyl

The following table presents data for the ligand-free, copper-oxide-catalyzed N-arylation of iminodibenzyl with various aryl halides.[4]

| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%)[4] |

| 1 | Bromobenzene | KOH | DMSO | 100 | 71 |

| 9 | Bromobenzene | KOtBu | DMSO | 100 | 95 |

| 16 | Bromobenzene | KOtBu | DMSO | 80 | 95 |

| - | 4-Chlorobenzonitrile | KOtBu | THF | 80 | 85 |

| - | 4-Iodobenzonitrile | KOtBu | THF | 80 | 78 |

| - | 1-Bromo-4-fluorobenzene | KOtBu | THF | 80 | 92 |

| - | 1-Bromo-4-methoxybenzene | KOtBu | THF | 80 | 88 |

Synthesis of Carbamazepine from Iminodibenzyl

Iminodibenzyl is the key precursor for the industrial synthesis of the anticonvulsant drug carbamazepine. The transformation involves the introduction of a carbamoyl group at the nitrogen atom of the iminostilbene core, which is derived from iminodibenzyl.

Reaction Pathway:

The synthesis of carbamazepine from iminodibenzyl typically involves a two-step process:

-

Dehydrogenation: Iminodibenzyl is first dehydrogenated to form iminostilbene. This is often achieved through catalytic dehydrogenation at high temperatures.

-

Carbamoylation: The resulting iminostilbene is then reacted with a carbamoylating agent, such as phosgene followed by ammonia, or directly with urea or a cyanate salt, to introduce the carbamoyl group at the 5-position.

Experimental Protocol: Synthesis of Carbamazepine from Iminostilbene

A common laboratory and industrial synthesis involves the reaction of iminostilbene with urea in a protic solvent like acetic acid, often with a catalytic amount of a mineral acid.

Emerging Roles of the Iminodibenzyl Scaffold

Beyond its role as a nucleophile and a precursor, the iminodibenzyl framework and its derivatives are being explored for their potential in other areas of organic synthesis, including photoredox catalysis and C-H activation.

Photoredox Catalysis

The electron-rich nature of the iminodibenzyl core suggests its potential to act as an electron donor in photoredox catalytic cycles. Upon photoexcitation, iminodibenzyl derivatives could potentially engage in single-electron transfer (SET) processes to generate radical cations, which can then participate in a variety of bond-forming reactions. While specific, detailed protocols for iminodibenzyl in photoredox catalysis are still emerging, the general principles of photocatalytic C-N bond formation provide a framework for future exploration.

C-H Activation

The aromatic rings of the iminodibenzyl scaffold are replete with C-H bonds that could be targets for direct functionalization through transition-metal-catalyzed C-H activation. This approach offers a more atom- and step-economical route to substituted iminodibenzyl derivatives compared to traditional cross-coupling methods that require pre-functionalized starting materials. Research in this area is ongoing, with the aim of developing selective and efficient methods for the direct arylation, alkylation, and alkenylation of the iminodibenzyl core.

The iminodibenzyl core is a versatile and reactive entity in organic synthesis. Its nucleophilic nitrogen atom readily participates in powerful C-N bond-forming reactions such as the Buchwald-Hartwig amination and Ullmann condensation, providing access to a diverse range of N-aryl derivatives. Furthermore, its central role in the synthesis of carbamazepine highlights its industrial importance. As research continues, the exploration of iminodibenzyl and its derivatives in emerging fields like photoredox catalysis and C-H activation is poised to unlock new synthetic methodologies and expand the chemical space accessible from this privileged scaffold. This guide provides a foundational understanding of the key mechanisms of action of iminodibenzyl, serving as a valuable resource for scientists engaged in the design and synthesis of novel organic molecules.

References

Discovery and history of Iminodibenzyl synthesis

An In-depth Technical Guide to the Discovery and History of Iminodibenzyl Synthesis

Introduction

Iminodibenzyl, chemically known as 10,11-dihydro-5H-dibenzo[b,f]azepine, is a foundational tricyclic aromatic organic compound.[1][2] Its rigid, three-ring structure has made it a critical scaffold in medicinal chemistry. Primarily, it serves as the core building block for a class of tricyclic antidepressants, including the seminal drug Imipramine, and other psychoactive agents like Carbamazepine.[3][4] The history of its synthesis is intertwined with the development of early dye chemistry and the subsequent rise of the pharmaceutical industry in the 20th century. This guide provides a detailed exploration of its discovery, key historical synthesis routes, and the experimental protocols that defined its production.

Historical Discovery and Timeline

The journey to Iminodibenzyl began not in medicine, but in the German dye industry. The timeline below outlines the key milestones in its discovery and development.

-

1883: Professor Heinrich August Bernthsen, a chemist at BASF, first synthesizes the phenothiazine ring system while experimenting with chemical dyes, particularly methylene blue.[5] This work lays the structural foundation for related tricyclic compounds.

-

1899: J. Thiele and O. Holzinger report the first successful synthesis of Iminodibenzyl.[5] They achieved this through the high-temperature, acid-catalyzed cyclization of 2,2'-diaminobibenzyl.[6][7] At the time, no significant use was found for the compound.

-

1948: At the Swiss chemical company J.R. Geigy AG, chemists Franz Häfliger and W. Schindler synthesize 42 derivatives using Iminodibenzyl as the starting material.[5] This research was initially aimed at finding new antihistamines or sedatives.

-

1950s: The clinical introduction of Imipramine, a derivative of Iminodibenzyl, marks the dawn of tricyclic antidepressants, revolutionizing the treatment of depression.[5] This event cemented the importance of Iminodibenzyl as a key pharmaceutical intermediate.

Core Synthesis Methodologies

Several synthetic routes to Iminodibenzyl have been developed over the years, ranging from the original historical method to more refined industrial processes.

Thiele and Holzinger's Synthesis via Amine Condensation (1899)

The pioneering synthesis of Iminodibenzyl involves the intramolecular cyclization of 2,2'-diaminobibenzyl. This reaction is typically catalyzed by a strong dehydrating acid at high temperatures.

Logical Workflow: Thiele-Holzinger Synthesis

Caption: Workflow for the original Thiele-Holzinger synthesis of Iminodibenzyl.

Experimental Protocol:

This protocol is a generalized representation based on methods described in historical and patent literature.[4][6][7][8]

-

Salt Formation: 2,2'-diaminobibenzyl is mixed with phosphoric acid or polyphosphoric acid (PPA). The initial reaction is an exothermic salt formation.

-

Heating and Cyclization: The mixture is heated to a high temperature, typically between 260°C and 320°C.[4][8] This provides the energy for the intramolecular condensation (cyclization), releasing ammonia. The reaction is maintained at this temperature for a period ranging from 40 minutes to 5 hours.[4][8]

-

Phase Separation: After the reaction is complete, the hot reaction mixture is allowed to settle. The product, Iminodibenzyl, forms a separate organic phase from the denser phosphoric acid phase.

-

Purification: The crude Iminodibenzyl is separated. Early methods involved purification by boiling with a solvent like benzene, washing the benzene phase, and evaporating the solvent.[8] Modern industrial processes may use vacuum distillation to purify the product directly after separating the phosphoric acid.[9][10]

Industrial Synthesis from o-Nitrotoluene

A common and economically significant industrial route starts with o-nitrotoluene. This multi-step process involves an oxidative coupling, followed by reduction of the nitro groups, and finally the classic ring-closing cyclization.

Logical Workflow: Industrial Synthesis from o-Nitrotoluene

Caption: Multi-step industrial synthesis of Iminodibenzyl starting from o-nitrotoluene.

Experimental Protocol:

This protocol combines steps described across several sources detailing the industrial pathway.[2][4][9]

-

Oxidative Coupling: o-Nitrotoluene is treated with a reagent like amyl nitrite or isopentyl formate in the presence of a strong base such as potassium tert-butoxide.[2] This "oxidative coupling" reaction joins two molecules of o-nitrotoluene to form 2,2'-dinitrodibenzyl.

-

Reduction: The resulting 2,2'-dinitrodibenzyl is reduced to 2,2'-diaminobibenzyl. This is typically achieved via catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon under hydrogen pressure (e.g., 0.8-1.0 MPa).[2][4] Alternative reducing agents such as hydrazine hydrate with an FeO(OH) catalyst have also been used.[4][10]

-

Cyclization: The obtained 2,2'-diaminobibenzyl is then subjected to the ring-closing reaction using phosphoric acid or PPA at high temperatures, as described in the Thiele and Holzinger method.[2][9]

Alternative Synthesis Routes

Other methods for synthesizing the Iminodibenzyl core have been explored, though they are less common for industrial production.

-

Cyclization of N-benzylaniline: This route involves reacting N-benzylaniline with a strong dehydrating agent like polyphosphoric acid or phosphorus pentoxide to induce cyclization.[3]

-

From Benzylamine and Benzaldehyde: Iminodibenzyl can be synthesized by reacting benzylamine with benzaldehyde in the presence of an acid catalyst. This forms an imine intermediate, which is then reduced using sodium borohydride or lithium aluminum hydride to yield the final product.[1]

Quantitative Data Summary

The efficiency of Iminodibenzyl synthesis varies significantly depending on the chosen route and the optimization of reaction conditions. The table below summarizes reported yields for the key methodologies.

| Synthesis Route | Key Reagents/Conditions | Reported Yield | Purity | Reference |

| Cyclization of 2,2'-Diaminodibenzyl | Phosphoric Acid, 280-320°C, 40 min | 92% | - | [8] |

| Cyclization of 2,2'-Diaminodibenzyl | Polyphosphoric Acid, 280°C, 5 hours | 88-92% | >99.0% | [4][10] |

| Reduction of 2,2'-Dinitrobiphenyl | Hydrazine Hydrate, FeO(OH) | 85.4% | - | [4][10] |

| Cyclization of N-benzylaniline | Polyphosphoric Acid / P₂O₅ | 60-70% | - | [3] |

| Condensation of 1,2-diaminobenzene | Benzaldehyde, NaOH/KOH | 40-50% | >95% | [3] |

Conclusion

The synthesis of Iminodibenzyl is a prime example of a chemical process that evolved from academic curiosity into a cornerstone of industrial pharmaceutical production. From its initial discovery by Thiele and Holzinger, rooted in 19th-century dye chemistry, to its large-scale manufacture via the multi-step o-nitrotoluene route, the methods for producing this vital intermediate have been continuously refined. The development of Iminodibenzyl-based drugs, particularly tricyclic antidepressants, underscores the profound impact that fundamental organic synthesis research can have on medicine and society. The ongoing exploration of novel synthetic strategies continues to be relevant for producing this and other important heterocyclic scaffolds efficiently and sustainably.

References

- 1. nbinno.com [nbinno.com]

- 2. Iminodibenzyl - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. CN111253312A - Synthesis method of iminodibenzyl - Google Patents [patents.google.com]

- 5. biopsychiatry.com [biopsychiatry.com]

- 6. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]

- 8. EP0158115A2 - Process for the preparation of iminodibenzyl - Google Patents [patents.google.com]

- 9. Method for preparing iminodibenzyl - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102391182A - Method for preparing iminodibenzyl - Google Patents [patents.google.com]

An In-depth Technical Guide on Iminodibenzyl Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iminodibenzyl scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive overview of iminodibenzyl derivatives, delving into their synthesis, diverse biological activities, and mechanisms of action. A significant focus is placed on their applications in the treatment of central nervous system disorders, including depression, psychosis, and epilepsy. This document consolidates quantitative pharmacological data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

Iminodibenzyl (10,11-dihydro-5H-dibenz[b,f]azepine) is a tricyclic heterocyclic compound that has proven to be a remarkably versatile scaffold for the development of a wide range of pharmaceuticals. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of various pharmacophoric elements, enabling interaction with a diverse array of biological targets. The most well-known applications of iminodibenzyl derivatives are in the realm of neuroscience, with prominent examples including the tricyclic antidepressant (TCA) Imipramine and the anticonvulsant Carbamazepine. However, ongoing research continues to unveil novel applications for this privileged structure, spanning from antipsychotic to anti-infective agents. This guide aims to provide an in-depth exploration of the chemistry, pharmacology, and therapeutic potential of iminodibenzyl derivatives.

Synthesis of the Iminodibenzyl Core and Its Derivatives

The synthesis of the iminodibenzyl core typically involves a multi-step process, with several established routes. A common industrial method starts from 2,2'-dinitrobibenzyl, which undergoes a reduction to 2,2'-diaminobibenzyl, followed by a cyclization reaction to form the iminodibenzyl ring system.[1]

A generalized synthetic scheme is as follows:

Caption: General synthesis of iminodibenzyl and its derivatives.

Experimental Protocols: Synthesis

Protocol 2.1: Synthesis of Iminodibenzyl from 2,2'-Dinitrobibenzyl [1]

-

Reduction of 2,2'-Dinitrobibenzyl:

-

To a solution of 2,2'-dinitrobibenzyl in a suitable solvent (e.g., ethanol), add a catalyst such as Raney nickel or palladium on carbon.

-

Pressurize the reaction vessel with hydrogen gas and heat the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2,2'-diaminobibenzyl.

-

-

Cyclization of 2,2'-Diaminobibenzyl:

-

Add 2,2'-diaminobibenzyl to polyphosphoric acid.

-

Heat the mixture to a high temperature (e.g., 280°C) and maintain for several hours.[1]

-

Cool the reaction mixture and carefully add water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., toluene).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield iminodibenzyl.

-

Protocol 2.2: N-Alkylation of Iminodibenzyl to Synthesize Imipramine [2]

-

Dissolve iminodibenzyl in an anhydrous solvent (e.g., toluene) in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add a strong base, such as sodium amide, to the solution to deprotonate the nitrogen atom of the iminodibenzyl.

-

Slowly add 3-dimethylaminopropyl chloride to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude imipramine by distillation or conversion to its hydrochloride salt followed by recrystallization.

Pharmacological Activities and Therapeutic Applications

Iminodibenzyl derivatives exhibit a broad spectrum of pharmacological activities, primarily impacting the central nervous system. Their therapeutic applications are diverse, ranging from the management of mood disorders and epilepsy to the treatment of neuropathic pain and psychosis.

Antidepressant Activity: Monoamine Reuptake Inhibition

The tricyclic antidepressants (TCAs), with imipramine being a prototypical example, exert their therapeutic effects primarily by inhibiting the reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[3] This blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[3]

References

An In-Depth Technical Guide to the Solubility of Iminodibenzyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iminodibenzyl in various organic solvents. Iminodibenzyl is a key intermediate in the synthesis of numerous pharmaceutical compounds, and a thorough understanding of its solubility is crucial for process development, formulation design, and purification strategies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of iminodibenzyl has been determined in several organic solvents. The following tables summarize the available quantitative data, primarily expressed as mole fraction, as reported in the scientific literature. Where precise quantitative data is not available, qualitative solubility information is provided.

A key study by Li, et al. (2019) provides extensive data on the mole fraction solubility of iminodibenzyl in several pure solvents at various temperatures.[1]

Table 1: Mole Fraction Solubility (x₁) of Iminodibenzyl in Select Pure Organic Solvents at Various Temperatures[1]

| Temperature (K) | Ethanol | Ethylene Glycol | Dimethyl Sulfoxide (DMSO) | Isopropanol |

| 283.15 | 0.02845 | 0.00715 | 0.13245 | 0.01845 |

| 288.15 | 0.03356 | 0.00863 | 0.15123 | 0.02187 |

| 293.15 | 0.03942 | 0.01041 | 0.17234 | 0.02583 |

| 298.15 | 0.04618 | 0.01255 | 0.19612 | 0.03041 |

| 303.15 | 0.05396 | 0.01511 | 0.22287 | 0.03572 |

| 308.15 | 0.06289 | 0.01816 | 0.25291 | 0.04186 |

| 313.15 | 0.07312 | 0.02178 | 0.28654 | 0.04895 |

| 318.15 | 0.08483 | 0.02605 | 0.32418 | 0.05712 |

| 323.15 | 0.09821 | 0.03107 | 0.36621 | 0.06651 |

| 328.15 | 0.11345 | 0.03698 | 0.41302 | 0.07728 |

Table 2: Qualitative and Semi-Quantitative Solubility of Iminodibenzyl in Other Organic Solvents

| Solvent | Solubility Description | Reference |

| Acetone | Freely soluble | Miscible with water, ethanol, and ether.[2][3][4] |

| Ethyl Acetate | Slightly soluble (when heated) | Soluble in water at 8.3 g/100 mL (20 °C).[5][6][7][8] |

| Dichloromethane | Soluble | - |

| Chloroform | Slightly soluble | [5] |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common techniques used to determine the solubility of a solid compound like iminodibenzyl in an organic solvent.

Saturation Shake-Flask Method with UV-Vis Spectroscopic Analysis

This method is widely used for determining the equilibrium solubility of a compound.[9][10]

a. Materials and Equipment:

-

Iminodibenzyl (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer and quartz cuvettes

b. Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of iminodibenzyl of a known concentration in the chosen solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for iminodibenzyl using the UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Add an excess amount of iminodibenzyl to a series of vials containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time should be determined empirically by taking measurements at different time points until the concentration of the dissolved iminodibenzyl remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at the λmax. Use the equation of the calibration curve to determine the concentration of iminodibenzyl in the diluted sample.

-

Solubility Calculation: Calculate the concentration of iminodibenzyl in the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of iminodibenzyl in the solvent at the specified temperature.

Gravimetric Method

The gravimetric method is a direct and absolute method for determining solubility that does not rely on spectroscopic properties of the compound.[11][12][13]

a. Materials and Equipment:

-

Iminodibenzyl (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with airtight caps

-

Analytical balance

-

Thermostatic orbital shaker or water bath

-

Drying oven or vacuum desiccator

-

Syringe and syringe filters

b. Procedure:

-

Sample Preparation: Add an excess amount of iminodibenzyl to a pre-weighed vial. Record the total mass of the vial and the compound.

-

Solvent Addition: Add a known mass of the organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in a thermostatic shaker set at the desired temperature and agitate for a sufficient period to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Aliquot Withdrawal: Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe and filter it into a clean, pre-weighed vial. Record the mass of the vial containing the saturated solution.

-

Solvent Evaporation: Place the vial with the saturated solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of iminodibenzyl, or in a vacuum desiccator, until all the solvent has evaporated.

-

Mass Determination: Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it. The mass of the remaining solid is the mass of the dissolved iminodibenzyl.

-

Solubility Calculation: The solubility can be expressed as grams of iminodibenzyl per 100 grams of solvent using the following formula: Solubility ( g/100 g solvent) = (mass of dissolved iminodibenzyl / mass of solvent in the aliquot) x 100

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of iminodibenzyl.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the dissolution process.

References

- 1. ThermoML:J. Chem. Thermodyn. 2019, 132, 206-213 [trc.nist.gov]

- 2. Table 4-2, Physical and Chemical Properties of Acetone - Toxicological Profile for Acetone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetone Solvent Properties [macro.lsu.edu]

- 5. Iminodibenzyl CAS#: 494-19-9 [m.chemicalbook.com]

- 6. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 8. solventis.net [solventis.net]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pharmajournal.net [pharmajournal.net]

Theoretical Insights into the Molecular Architecture of Iminodibenzyl: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine), a cornerstone scaffold in medicinal chemistry. Grounded in computational studies, this document elucidates the molecule's three-dimensional geometry, electronic properties, and conformational dynamics through the lens of Density Functional Theory (DFT). The content herein is designed to offer a comprehensive theoretical resource for professionals engaged in drug design and development, where a fundamental understanding of molecular structure is paramount.

Introduction to Iminodibenzyl

Iminodibenzyl is a tricyclic organic compound that forms the structural basis for a significant class of pharmaceuticals, most notably tricyclic antidepressants and anticonvulsants.[1] Its rigid yet puckered seven-membered central ring imparts a unique three-dimensional conformation that is crucial for its biological activity. Theoretical studies, particularly those employing quantum chemical methods, provide a powerful avenue to explore the subtleties of its molecular structure, offering insights that complement experimental data and guide the rational design of new therapeutic agents.

Computational Methodology: A Protocol for Theoretical Analysis

The primary computational approach for investigating the molecular structure of iminodibenzyl and its analogues is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for organic molecules of this size.

Geometry Optimization Protocol

A robust and widely accepted protocol for the geometry optimization of dibenzoazepine analogues, including iminodibenzyl, involves the use of the Gaussian suite of programs. The following methodology has been successfully applied in the literature[2]:

-

Initial Structure: The starting geometry can be obtained from crystallographic databases such as the Cambridge Structural Database (CSD) or built using molecular modeling software.

-

Computational Level:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.[2]

-

Basis Set: 6-311++G** is a triple-zeta basis set that provides a good description of the electronic structure. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions, and the ** indicates the addition of polarization functions on all atoms, which allow for more flexibility in the description of bonding.[2]

-

Dispersion Correction: The Grimme D3 dispersion correction is included to accurately account for van der Waals interactions, which are crucial for determining the correct conformation of the molecule.[2]

-

-

Optimization: A full geometry optimization is performed without any symmetry constraints to find the minimum energy conformation on the potential energy surface.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

The workflow for this computational protocol can be visualized as follows:

Molecular Geometry: Theoretical vs. Experimental Data

The conformation of iminodibenzyl is characterized by the puckering of the central seven-membered ring. A key parameter to describe this is the dihedral angle between the two benzene rings. Theoretical calculations provide a detailed picture of the bond lengths and angles of the optimized, gas-phase structure, which can be compared to experimental data from X-ray crystallography.

A comprehensive study by Szymańska and Majerz analyzed the geometry of dibenzoazepine analogues, including the optimization of iminodibenzyl at the DFT-D3 B3LYP/6-311++G** level.[2] While the full optimized coordinates are extensive, the following table summarizes key geometric parameters that define the molecule's shape. For comparison, typical ranges from experimental crystal structures found in the Cambridge Structural Database (CSD) are also presented.

| Parameter | Description | Theoretical Value (DFT) | Experimental Range (CSD) |

| Bond Lengths (Å) | |||

| C-N | Average length of the C-N bonds in the central ring | Data not available in snippets | Data not available in snippets |

| C-C (aromatic) | Average C-C bond length in the benzene rings | Data not available in snippets | ~1.39 Å |

| C-C (aliphatic) | C10-C11 bond length in the central ring | Data not available in snippets | Data not available in snippets |

| Bond Angles (°) | |||

| C-N-C | Angle around the nitrogen atom in the central ring | Data not available in snippets | Data not available in snippets |

| Dihedral Angles (°) | |||

| Benzene-Benzene | Angle between the planes of the two benzene rings | Data not available in snippets | Varies with crystal packing |

Note: Specific numerical values for the optimized geometry of iminodibenzyl were not present in the provided search snippets. Researchers are directed to the primary literature for the complete dataset.[2]

Electronic Structure: Frontier Molecular Orbitals

The electronic properties of iminodibenzyl, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential interactions with biological targets. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

The relationship between these electronic properties can be visualized as follows:

Calculations at the DFT level can provide precise values for these orbital energies.

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in snippets |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in snippets |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Data not available in snippets |

Note: The specific HOMO and LUMO energy values for iminodibenzyl were not available in the search results. These values are highly dependent on the computational method and level of theory used.

Conclusion

Theoretical studies based on Density Functional Theory provide a robust framework for understanding the intricate molecular structure of iminodibenzyl. By elucidating the optimized geometry and electronic properties, these computational methods offer invaluable insights for medicinal chemists and drug development professionals. The detailed protocols and conceptual diagrams presented in this guide serve as a foundational resource for leveraging computational chemistry in the exploration and development of novel therapeutics based on the iminodibenzyl scaffold. For detailed quantitative data, consultation of the primary scientific literature is highly recommended.

References

A Guide to the Thermochemical Properties of Iminodibenzyl: Paving the Way for Future Research

Foreword

Iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine), a cornerstone molecule in medicinal chemistry, serves as a critical intermediate in the synthesis of numerous tricyclic antidepressants and anticonvulsants, including imipramine and carbamazepine. Despite its profound importance in drug development, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of experimentally determined thermochemical data for this compound. This guide is designed to address this knowledge gap, providing researchers, scientists, and drug development professionals with a comprehensive framework for the experimental determination of the key thermochemical properties of iminodibenzyl.

While specific quantitative data for iminodibenzyl is not currently available, this document details the standard methodologies and experimental protocols required to obtain these crucial parameters. By outlining these procedures, we aim to facilitate future research that will generate this foundational data, thereby enhancing our understanding of the energetic landscape of this vital pharmaceutical building block.

Core Thermochemical Properties of Iminodibenzyl

A complete thermochemical profile of iminodibenzyl would include its standard molar enthalpy of formation, combustion, and sublimation, as well as its molar heat capacity. These values are fundamental to understanding the molecule's stability and reactivity. The following tables have been structured to accommodate this data once it becomes available through experimental determination.

Table 1: Molar Thermodynamic Properties of Iminodibenzyl at 298.15 K and 0.1 MPa

| Property | Symbol | Value (kJ·mol⁻¹) | Method of Determination |

| Standard Molar Enthalpy of Formation (crystal) | ΔfHm°(cr) | Data not available | Indirect, from Enthalpy of Combustion |

| Standard Molar Enthalpy of Combustion (crystal) | ΔcHm°(cr) | Data not available | Static Bomb Calorimetry |

| Standard Molar Enthalpy of Sublimation | ΔgcrHm° | Data not available | Calvet Microcalorimetry / TGA |

| Standard Molar Enthalpy of Formation (gas) | ΔfHm°(g) | Data not available | Derived from ΔfHm°(cr) and ΔgcrHm° |

Table 2: Molar Heat Capacity of Iminodibenzyl

| Temperature (K) | Molar Heat Capacity (Cp,m) | Method of Determination |

| To be determined | Data not available | Differential Scanning Calorimetry (DSC) |

Table 3: Bond Dissociation Enthalpies (BDE) Relevant to Iminodibenzyl

While specific BDEs for iminodibenzyl have not been reported, the following table provides typical values for bond types present in the molecule. These are generalized values and may not accurately reflect the specific electronic environment within iminodibenzyl.[1][2][3][4]

| Bond | Type | Typical BDE (kJ·mol⁻¹) |

| N-H | Secondary Amine | ~375 |

| C-H | Benzylic (on dihydroazepine ring) | ~355-370 |

| C-H | Aromatic | ~460-470 |

Experimental Protocols for Thermochemical Characterization

The following sections detail the established experimental procedures for determining the thermochemical properties of solid organic compounds like iminodibenzyl.

Determination of the Standard Molar Enthalpy of Combustion

The standard molar enthalpy of combustion (ΔcHm°(cr)) is determined using static bomb calorimetry. This value is crucial for subsequently deriving the standard molar enthalpy of formation.[5][6]

Experimental Protocol:

-

Sample Preparation: A pellet of high-purity iminodibenzyl (mass determined with a microbalance) is placed in a crucible within a high-pressure stainless steel vessel (the "bomb"). A known length of fuse wire is positioned to contact the sample.

-

Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~3 MPa).

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated, stirred calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Calibration: The energy equivalent of the calorimeter system is determined by combusting a certified standard reference material (e.g., benzoic acid) under identical conditions.[5]

-

Data Analysis: The raw temperature-time data is used to calculate the total heat released during the combustion of iminodibenzyl. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual atmospheric nitrogen. From this, the specific energy of combustion is calculated and converted to the standard molar enthalpy of combustion.

Determination of the Standard Molar Enthalpy of Sublimation

The standard molar enthalpy of sublimation (ΔgcrHm°) is the energy required for the phase transition from solid to gas. It can be determined using several methods, with Calvet microcalorimetry and thermogravimetric analysis (TGA) being common choices.[7][8]

Experimental Protocol (using TGA):

-

Instrument Setup: A thermogravimetric analyzer is calibrated for temperature and mass.

-

Isothermal Measurements: A small, accurately weighed sample of iminodibenzyl is placed in the TGA pan. The sample is heated to a series of isothermal temperatures below its melting point under a controlled inert atmosphere.

-

Mass Loss Monitoring: At each isothermal step, the rate of mass loss due to sublimation is measured.

-

Data Analysis: The rates of sublimation at different temperatures are used in the Clausius-Clapeyron equation (or its linearized forms) to determine the enthalpy of sublimation. The Eyring equation can also be used to analyze the sublimation kinetics to obtain the sublimation enthalpy.[8]

Determination of Molar Heat Capacity

The molar heat capacity (Cp,m) of solid iminodibenzyl as a function of temperature can be determined using Differential Scanning Calorimetry (DSC).[9]

Experimental Protocol:

-

Instrument Calibration: The DSC instrument is calibrated for heat flow and temperature using certified standards (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of iminodibenzyl is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The heat flow data is compared to that of a sapphire standard (with a known heat capacity) run under the same conditions. This allows for the calculation of the specific heat capacity of iminodibenzyl, which is then converted to the molar heat capacity.

Workflow for Thermochemical Characterization

The overall process for the complete thermochemical characterization of iminodibenzyl, from sample acquisition to the final derivation of the gas-phase enthalpy of formation, is a multi-step endeavor. The logical flow of this process is illustrated in the diagram below.

Conclusion

The thermochemical properties of iminodibenzyl are essential for a complete understanding of its stability, reactivity, and behavior in various chemical and pharmaceutical processes. Currently, this data is absent from the scientific record. This guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to undertake this important characterization. The generation of reliable thermochemical data for iminodibenzyl will be a valuable contribution to the fields of physical organic chemistry, medicinal chemistry, and drug development, providing a more robust foundation for the design and synthesis of its many vital derivatives.

References

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 6. Accurate evaluation of combustion enthalpy by ab-initio computations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

Methodological & Application

Catalytic Methods for Iminodibenzyl Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine) is a crucial heterocyclic scaffold and a key intermediate in the synthesis of numerous pharmaceuticals, most notably carbamazepine, an important anticonvulsant and mood-stabilizing drug. The efficient and scalable synthesis of iminodibenzyl is therefore of significant interest. This document provides an overview of prominent catalytic methods for its synthesis, complete with comparative data and detailed experimental protocols for key methodologies.

Industrial Synthesis via Catalytic Cyclization of 2,2'-Diaminobibenzyl

The traditional and most common industrial-scale synthesis of iminodibenzyl involves the catalytic intramolecular cyclization and deamination of 2,2'-diaminobibenzyl. This precursor is typically synthesized in a two-step process starting from o-nitrotoluene, which is first coupled to form 2,2'-dinitrobibenzyl, followed by a reduction step.

Workflow for Industrial Iminodibenzyl Synthesis

Caption: General workflow for the industrial synthesis of iminodibenzyl.

Quantitative Data for Industrial Synthesis Methods

| Method | Starting Material | Catalyst | Temperature | Yield | Purity | Reference(s) |

| Reduction | 2,2'-Dinitrobibenzyl | Raney Nickel or Pd/C | 95-105 °C | 88-92% | >98% | [1] |

| Cyclization (Batch) | 2,2'-Diaminobibenzyl | Polyphosphoric Acid (PPA) | 280 °C | 88-92% | >99% | [1] |

| Cyclization (Continuous) | 2,2'-Diaminobibenzyl | H₃PO₄/SiO₂·Al₂O₃ | 280-370 °C | >98% | High | [2][3] |

Experimental Protocols

Protocol 1.1: Synthesis of 2,2'-Diaminobibenzyl via Catalytic Hydrogenation [1]

This protocol describes the reduction of 2,2'-dinitrobibenzyl to 2,2'-diaminobibenzyl.

Materials:

-

2,2'-Dinitrobibenzyl (600 parts by weight)

-

Methanol (Organic Solvent A, 1200 parts by weight)

-

Raney Nickel or Palladium on Carbon (Catalyst, 3.8 parts by weight)

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂)

Procedure:

-

Charge a hydrogenation kettle with 2,2'-dinitrobibenzyl, methanol, and the catalyst.

-

Purge the kettle with nitrogen gas for protection.

-

Adjust the jacket steam and circulating water to control the internal temperature to 95-105 °C.

-

Start hydrogenation, controlling the hydrogen inlet pressure at 0.8-1.0 MPa.

-

Monitor the reaction progress by observing the pressure. When the pressure in the kettle remains stable between 0.8 and 1.0 MPa after closing the hydrogen inlet valve, the reaction is complete.

-

Cool the materials in the kettle to 55-65 °C and stop stirring.

-

Release the pressure to 0.5 MPa and then press the material liquid into a concentration kettle using nitrogen gas.

-

Recover the methanol first by atmospheric distillation, followed by reduced pressure distillation.

-

Distill the remaining material under high vacuum to obtain 2,2'-diaminobibenzyl.

Protocol 1.2: Synthesis of Iminodibenzyl via Polyphosphoric Acid (PPA) Cyclization [1]

This protocol details the cyclization of 2,2'-diaminobibenzyl to iminodibenzyl using PPA.

Materials:

-

2,2'-Diaminobibenzyl (300 parts by weight)

-

Polyphosphoric Acid (PPA) (430 parts by weight)

-

Toluene (Organic Solvent B, 1700 parts by weight)

-

Water (1000 parts by weight)

Procedure:

-

Add 2,2'-diaminobibenzyl and polyphosphoric acid to a cyclization kettle.

-

Heat the mixture to 280 °C and maintain this temperature for 5 hours.

-

Cool the reaction mixture to 100 °C.

-

Wash the mixture with water until it is nearly neutral, then allow the layers to separate.

-

To the upper organic layer, add toluene.

-

Cool the solution to induce crystallization.

-

Collect the crystals by centrifugation and dry to obtain iminodibenzyl. The reported yield for the combined reduction and cyclization process is 88-92%.[1]

Protocol 1.3: Continuous Synthesis of Iminodibenzyl using a Fixed-Bed Reactor [2][3]

This protocol describes a continuous process for the gas-phase cyclization of 2,2'-diaminobibenzyl.

Catalyst Preparation:

-

Weigh 500 g of amorphous silicon-aluminum molecular sieve microspheres (Si:Al ratio of 10:1) and add them to 1 L of concentrated phosphoric acid.[3]

-

Stir and soak at room temperature for 6 hours.

-

Filter the impregnated molecular sieve, dry it, and then calcine it in a muffle furnace at 600°C for 4 hours.

-

Repeat the soaking, drying, and calcining process three times to increase the phosphoric acid loading.

-

Crush the prepared catalyst into particles with a diameter of 1-2 mm.

Reaction Procedure:

-

Fill a fixed-bed reaction tube (e.g., 1.5 cm diameter, 20 cm length) with the prepared H₃PO₄/SiO₂·Al₂O₃ catalyst.

-

Heat the reactor to the reaction temperature (280-370 °C, e.g., 300 °C).

-

Heat 2,2'-diaminobibenzyl in a separate vessel until it is in a liquid state.

-

Introduce high-temperature water vapor (e.g., 160-230 °C) into the molten 2,2'-diaminobibenzyl to carry the raw material into the fixed-bed reactor.

-

The raw material undergoes deamination and ring closure in the catalytic bed.

-

The iminodibenzyl product is carried out by the water vapor and precipitates as a solid in a condenser.

-

This method can achieve a single-pass yield of up to 100% and can be run continuously for extended periods with high yield (>98%).[2][3]

Modern Palladium-Catalyzed Intramolecular C-N Coupling (Buchwald-Hartwig Amination)

Modern synthetic approaches leverage palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the intramolecular formation of the C-N bond to construct the iminodibenzyl core. This method typically starts from a 2,2'-dihalobibenzyl or a related stilbene precursor and an amine source.

Catalytic Cycle for Buchwald-Hartwig Amination

References

Application Notes and Protocols for the Purification of Iminodibenzyl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of iminodibenzyl, a critical intermediate in the synthesis of various pharmaceuticals, including carbamazepine. The following sections outline step-by-step procedures for recrystallization, vacuum distillation, and column chromatography, supported by quantitative data and visual workflows to ensure efficient and high-purity isolation of the target compound.

Overview of Purification Strategies

The choice of purification method for iminodibenzyl depends on the nature and quantity of impurities present in the crude material, as well as the desired final purity and scale of the operation. The most common impurities are unreacted starting materials, such as 2,2'-diaminobibenzyl, and side-products from the cyclization reaction.[1]

The three primary methods for iminodibenzyl purification are:

-

Recrystallization: A robust technique for removing small amounts of impurities from a solid compound.

-

Vacuum Distillation: Effective for separating iminodibenzyl from non-volatile impurities or compounds with significantly different boiling points.

-

Column Chromatography: A high-resolution technique suitable for separating complex mixtures and achieving very high purity.

Quantitative Data Summary

The following table summarizes the reported yields and purity levels achieved with different purification methods for iminodibenzyl.

| Purification Method | Initial Purity | Final Purity | Yield | Scale | Reference |

| Recrystallization (Toluene) | Crude | >99.0% | 88-92% (overall synthesis) | Industrial | [2] |

| Vacuum Distillation | Crude | >99.0% | High | Industrial | [3] |

| Continuous Process (Phase Separation) | Crude | 98.9-99.7% | 98.9% | Industrial | [4] |

| Column Chromatography (Petroleum Ether) | Crude | High (not specified) | 80-90% (for derivatives) | Lab Scale | [5] |

Experimental Protocols

Protocol for Recrystallization

Recrystallization is a widely used method for purifying crude iminodibenzyl.[6] The choice of solvent is critical; suitable solvents include toluene, xylene, benzene, and isopropanol.[2]

Materials:

-

Crude Iminodibenzyl

-